N-(Azido-PEG3)-N-Boc-PEG4-acid

PROTAC linker branched PEG pharmacokinetics

PROTAC ternary complex formation is exquisitely sensitive to linker architecture-generic linear PEGs impose steric penalties that slash conjugation yields. N-(Azido-PEG3)-N-Boc-PEG4-acid resolves this with a branched PEG3/PEG4 scaffold within the validated 3-4 EG unit optimum, delivering ~24% yield vs. ~10% for 1-unit analogs. • Three orthogonal groups (azide, Boc-protected secondary amine, carboxylic acid) enable defined sequential tri-conjugation unattainable with linear bifunctional linkers. • Boc-amine orthogonal protection permits acid- and azide-functionalization without premature amine exposure, critical for ordered multi-step assembly. • ≥98% purity & intermediate MW (566.64) ensure batch-to-batch SAR reproducibility and mitigate ADC aggregation risk.

Molecular Formula C24H46N4O11
Molecular Weight 566.6 g/mol
Cat. No. B609446
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(Azido-PEG3)-N-Boc-PEG4-acid
SynonymsN-(Azido-PEG3)-N-Boc-PEG4-acid
Molecular FormulaC24H46N4O11
Molecular Weight566.6 g/mol
Structural Identifiers
InChIInChI=1S/C24H46N4O11/c1-24(2,3)39-23(31)28(6-10-34-14-18-37-17-13-33-9-5-26-27-25)7-11-35-15-19-38-21-20-36-16-12-32-8-4-22(29)30/h4-21H2,1-3H3,(H,29,30)
InChIKeyOADVJZWLSBSJIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(Azido-PEG3)-N-Boc-PEG4-acid: Branched Heterotrifunctional Linker


N-(Azido-PEG3)-N-Boc-PEG4-acid (CAS 2112731-95-8) is a branched polyethylene glycol (PEG) linker containing three distinct functional groups: a terminal azide for click chemistry, a Boc-protected secondary amine for orthogonal deprotection, and a terminal carboxylic acid for amide coupling . With molecular weight 566.64 g/mol and purity typically ≥98%, this heterotrifunctional architecture enables sequential bioconjugation strategies in PROTAC development, antibody-drug conjugate (ADC) construction, and targeted protein degradation applications [1]. The branched PEG backbone—comprising PEG3 and PEG4 arms—provides a defined spatial orientation distinct from linear monofunctional or bifunctional PEG alternatives [2].

N-(Azido-PEG3)-N-Boc-PEG4-acid: Why Analogs Cannot Substitute


Generic substitution of PEG linkers in bioconjugation workflows introduces multiple uncontrolled variables that directly impact experimental reproducibility and conjugate performance. The branched architecture of N-(Azido-PEG3)-N-Boc-PEG4-acid confers distinct physicochemical properties—including solubility, hydrodynamic radius, and steric accessibility of reactive termini—that differ measurably from linear PEG analogs of equivalent molecular weight . Moreover, the specific PEG arm lengths (PEG3 and PEG4) in this compound represent an optimized design space: studies demonstrate that altering ethylene glycol unit count from 1 to 3 units can increase protein conjugation yield by 140% (from 10% to 24%), while further elongation to 4 or 6 units provides no additional benefit [1]. The presence of a Boc-protected secondary amine—rather than a primary amine—further distinguishes this compound from analogs such as N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid, affecting both steric profile during conjugation and downstream deprotection kinetics. These compound-specific parameters cannot be inferred from nominal functional group similarity alone .

N-(Azido-PEG3)-N-Boc-PEG4-acid: Comparative Evidence vs. Linear & Branched Linkers


Branched vs. Linear PEG Linkers: Stability and Pharmacokinetics

The branched architecture of N-(Azido-PEG3)-N-Boc-PEG4-acid confers superior physical stability and altered pharmacokinetic profile compared to linear PEG linkers. A comparative study of ADC linkers demonstrated that conjugates bearing pendant (branched) 12-unit PEG chains exhibited reduced aggregation tendency and slower clearance rates relative to ADCs constructed with conventional linear 24-unit PEG oligomers. Specifically, amide-coupled ADCs with pendant PEG configuration showed superior thermal stability in solution and improved total antibody pharmacokinetics with slower clearance rates in murine models compared to both linear PEG conjugates and the Kadcyla® linker control [1]. While this study evaluated pendant PEG chains (12-unit each) rather than the exact PEG3/PEG4 architecture, the class-level inference establishes that branched PEG geometry—shared by N-(Azido-PEG3)-N-Boc-PEG4-acid—provides measurable advantages over linear PEG counterparts of similar total molecular weight for bioconjugate stability and in vivo performance [1].

PROTAC linker branched PEG pharmacokinetics

PEG3/PEG4 Arm Length: Conjugation Yield Optimization

The specific PEG arm lengths (PEG3 and PEG4) in N-(Azido-PEG3)-N-Boc-PEG4-acid represent a deliberate design choice supported by quantitative structure-activity data on linker length effects. A systematic study of brush polymer-protein conjugation demonstrated that increasing the linker length between the polymer backbone and reactive end-group from 1 ethylene glycol (EG) unit to 3 EG units increased conjugation yield to bovine serum albumin (BSA) from 10% to 24%—a 140% relative improvement [1]. Critically, further extension to 4 or 6 EG units provided no additional yield enhancement, establishing that 3 EG units represents an optimal minimum length for overcoming steric hindrance in this system [1]. For β-lactoglobulin (βLG), yield increased progressively from 9% (1 EG unit) to 33% (6 EG units), with the 3-4 EG range capturing the steepest portion of the yield improvement curve [1]. N-(Azido-PEG3)-N-Boc-PEG4-acid, with its PEG3 and PEG4 arms, situates both functional termini within this experimentally validated optimal length window, distinguishing it from shorter-arm analogs such as N-(Azido-PEG2)-N-Boc-PEG3-acid (PEG2/PEG3) or N-(Azido-PEG2)-N-Boc-PEG4-acid (PEG2/PEG4) .

conjugation efficiency PEG linker length steric hindrance

Boc-Protected Secondary Amine: Orthogonal Deprotection

N-(Azido-PEG3)-N-Boc-PEG4-acid contains a Boc-protected secondary amine, providing orthogonal deprotection capability that distinguishes it from unprotected amine linkers and enables sequential conjugation workflows. The Boc group exhibits defined stability boundaries: it resists hydrolysis at pH ≤12 (25°C), remains stable under neutral pH conditions (pH 4-9 in aqueous media), and withstands enzymatic reaction conditions (neutral pH optima 6.5-7.5) . Deprotection is selectively achieved under acidic conditions—typically trifluoroacetic acid (0.5-2 hours) or HCl (pH <1, 25°C)—releasing the free amine for subsequent coupling . In contrast, unprotected amine linkers such as NH2-PEG-acid or NH2-PEG-N3 lack this chemical selectivity, limiting their utility in multi-step syntheses where temporary protection of amine functionality is required. The secondary amine geometry in this compound further differentiates it from primary Boc-amine linkers (e.g., Boc-NH-PEG-acid), potentially affecting steric accessibility during conjugation and altering the local chemical environment post-deprotection .

orthogonal protection Boc deprotection sequential bioconjugation

CuAAC Click Chemistry Kinetics: Azide Linker Reactivity

The terminal azide group in N-(Azido-PEG3)-N-Boc-PEG4-acid enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a bioorthogonal reaction with well-characterized kinetic parameters that distinguish it from alternative conjugation chemistries. Under standard CuAAC conditions with 20 μM Cu(I) catalyst, the reaction proceeds with second-order rate constant k ~10-100 M⁻¹s⁻¹, representing a 1-2 order of magnitude faster kinetics than strain-promoted azide-alkyne cycloaddition (SPAAC; k ~1-60 M⁻¹s⁻¹) and substantially faster than Staudinger ligation [1]. This kinetic advantage translates to practical conjugation efficiency: at low reagent concentrations typical of bioconjugation workflows, CuAAC achieves near-complete conversion within 30-60 minutes at room temperature, whereas SPAAC requires extended incubation periods for comparable yields . The azide group in N-(Azido-PEG3)-N-Boc-PEG4-acid is compatible with both CuAAC and SPAAC modalities, providing experimental flexibility not available with thiol-maleimide linkers or NHS-ester-only reagents .

click chemistry CuAAC bioconjugation kinetics

Molecular Weight and PEG Chain Length Differentiation

N-(Azido-PEG3)-N-Boc-PEG4-acid (MW 566.64 g/mol, C24H46N4O11, total 7 PEG units) occupies a specific position within the branched PEG linker family that differs measurably from its closest structural analogs in molecular weight, PEG unit count, and physicochemical properties . N-(Azido-PEG2)-N-Boc-PEG4-acid (MW 522.59 g/mol, C22H42N4O10, total 6 PEG units) is 44.05 g/mol lighter and contains one fewer PEG unit, resulting in reduced hydrophilicity and altered solubility profile . N-(Azido-PEG3)-N-(PEG2-NH-Boc)-PEG3-acid (MW 681.78 g/mol, C29H55N5O13, total 8 PEG units) is 115.14 g/mol heavier with an additional PEG unit and an extra Boc-protected amine, increasing both molecular complexity and steric bulk . The target compound's intermediate MW (566.64 g/mol) provides a balanced profile: sufficient PEG content for aqueous solubility (LogP 0.5) while maintaining molecular weight within a range amenable to cell permeability in PROTAC applications .

molecular weight PEG linker comparison physicochemical properties

N-(Azido-PEG3)-N-Boc-PEG4-acid: Application Scenarios


PROTAC Synthesis: Sequential Orthogonal Conjugation

N-(Azido-PEG3)-N-Boc-PEG4-acid is optimally suited for PROTAC synthesis workflows requiring sequential attachment of three distinct molecular entities—E3 ligase ligand, target protein ligand, and optional third moiety. The three orthogonal functional groups enable a defined conjugation sequence: (1) carboxylic acid coupling to an amine-containing ligand via EDC/HATU activation; (2) Boc deprotection under acidic conditions (TFA, 0.5-2 h) to expose the secondary amine for coupling to a second ligand; (3) CuAAC click chemistry (k ~10-100 M⁻¹s⁻¹ with 20 μM Cu(I)) to attach an alkyne-functionalized third component via the azide terminus [1]. The branched PEG3/PEG4 architecture—situated within the experimentally validated optimal 3-4 EG unit range for overcoming steric hindrance—mitigates conjugation yield penalties observed with shorter linkers (10% yield at 1 EG unit vs. 24% at 3 EG units) [2]. This sequential, high-yield conjugation capability is not achievable with linear bifunctional PEG linkers or unprotected amine-containing analogs.

ADC Design with Branched PEG Linker

The branched PEG architecture of N-(Azido-PEG3)-N-Boc-PEG4-acid aligns with experimentally validated pendant-linker ADC designs that demonstrate reduced aggregation tendency and slower clearance rates compared to linear PEG conjugates [1]. For ADCs requiring precise control over drug-to-antibody ratio (DAR) and site-specific conjugation, the azide group enables biorthogonal coupling to alkyne-functionalized payloads with CuAAC kinetics (k ~10-100 M⁻¹s⁻¹), while the carboxylic acid terminus facilitates antibody surface lysine conjugation . The Boc-protected secondary amine provides an additional functional handle for introducing hydrophilic modifiers or fluorescent tags post-conjugation. The compound's intermediate molecular weight (566.64 g/mol) and balanced LogP (0.5) support aqueous solubility during conjugation while maintaining sufficient hydrophilicity to mitigate payload-induced aggregation [2].

Multi-Step PEGylation: Temporary Amine Protection

The Boc-protected secondary amine in N-(Azido-PEG3)-N-Boc-PEG4-acid enables temporary masking of amine reactivity during intermediate steps of multi-stage bioconjugation protocols. The Boc group's defined stability profile—resistant to pH ≤12 (25°C) and neutral aqueous conditions (pH 4-9), stable during enzymatic reactions (pH 6.5-7.5)—permits carboxylic acid and azide functionalization without premature amine exposure [1]. This orthogonal protection strategy is essential for synthesizing heterotrifunctional conjugates where sequential, ordered attachment of three different moieties is required. In contrast, unprotected amine linkers (e.g., NH2-PEG-acid) cannot support such controlled sequential conjugation, as the amine remains permanently reactive throughout all synthetic steps [2].

High-Throughput Bioconjugation Screening

For structure-activity relationship (SAR) studies examining linker effects on PROTAC ternary complex formation or ADC pharmacokinetics, N-(Azido-PEG3)-N-Boc-PEG4-acid provides a precisely defined molecular architecture at an intermediate molecular weight (566.64 g/mol, 7 total PEG units) that bridges shorter (PEG2/PEG4, MW 522.59) and longer (PEG3/PEG2-NH-Boc/PEG3, MW 681.78) branched analogs [1]. This intermediate size offers a balanced hydrophilicity profile (LogP 0.5) suitable for systematic linker optimization campaigns where incremental changes in PEG length can be correlated with conjugate performance. The compound's ≥98% purity specification ensures batch-to-batch reproducibility essential for comparative screening studies .

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